molecular formula C17H17NO4S B3035588 dimethyl 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-81-7

dimethyl 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No. B3035588
CAS RN: 337920-81-7
M. Wt: 331.4 g/mol
InChI Key: XWJPTTGPRKCVJJ-UHFFFAOYSA-N
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Description

Dimethyl 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a compound that falls within the category of nitrogen-bridged heterocycles, specifically the pyrrolo[1,2-c]thiazole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrrolo[1,2-c]thiazole derivatives can be achieved through the 1,3-dipolar cycloaddition reactions. For instance, the intermolecular cycloaddition of dimethyl acetylenedicarboxylate with nonstabilized azomethine ylides, which are generated from 1,3-thiazolidine-4-carboxylic acids and aldehydes, can afford such derivatives . The process can be stereoselective, leading to the formation of 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazoles, with the stereochemistry being rationalized through quantum-chemistry calculations .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, has been determined through crystallographic methods. These compounds typically crystallize in the monoclinic system and their structures are solved by direct methods . The analysis of the geometry and electron density maps can reveal the tautomeric forms of these compounds in the crystalline state .

Chemical Reactions Analysis

The pyrrolo[1,2-c]thiazole derivatives can undergo various chemical reactions. For example, the thermolysis of 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives in xylene at reflux temperature can yield dimethyl phthalate and corresponding thiazole derivatives . This indicates that the pyrrolo[1,2-c]thiazole derivatives can be reactive under certain conditions, leading to the formation of other valuable chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by their physical state, solubility, and spectral data. The structures of related compounds are mainly identified by their physical and spectral inspections, which include NMR, IR, and mass spectrometry, along with mechanistic considerations . The crystal structures provide insights into the density and molecular geometry, which are crucial for understanding the reactivity and potential applications of these compounds .

Scientific Research Applications

Cycloaddition Reactions and Chemical Reactivity Research has shown that pyrrolo[1,2-c]thiazoles, including compounds structurally related to dimethyl 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, exhibit unique reactivity in cycloaddition reactions. For instance, these compounds can act as thiocarbonyl ylides or azomethine ylides depending on the nature of the dipolarophile, with electron-deficient alkenes and alkynes prompting different reaction pathways. This dual reactivity is partially explained by Frontier Molecular Orbital (FMO) theory, highlighting the versatility of these compounds in synthetic chemistry applications (Sutcliffe et al., 2000).

Conformational Studies The conformational behavior of related compounds under different conditions has been extensively studied. Investigations using low-temperature noble gas matrixes, amorphous solid, and crystalline states have revealed the geometrical conformations that these molecules can adopt, influenced by the orientation of methyl ester groups and the rigidity of the pyrrolo-thiazole system. Such studies are crucial for understanding the structural properties that govern the reactivity and potential applications of these compounds in material science and molecular engineering (Kaczor et al., 2006).

properties

IUPAC Name

dimethyl 5-(4-methylphenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-10-4-6-11(7-5-10)15-14(17(20)22-3)13(16(19)21-2)12-8-23-9-18(12)15/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJPTTGPRKCVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137874
Record name 6,7-Dimethyl 5-(4-methylphenyl)-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

337920-81-7
Record name 6,7-Dimethyl 5-(4-methylphenyl)-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337920-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethyl 5-(4-methylphenyl)-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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